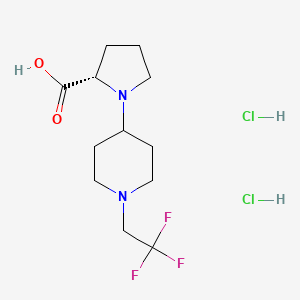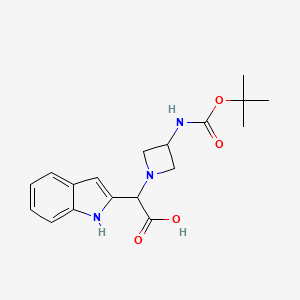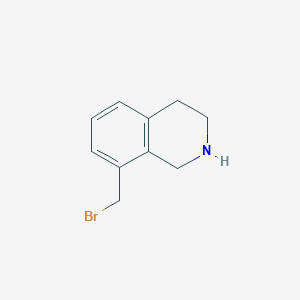![molecular formula C9H9N3O2 B12976626 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid is a heterocyclic compound that features a fused pyrrolo[2,1-f][1,2,4]triazine ring system.
Métodos De Preparación
The synthesis of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors . The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis, including the formation of intermediate compounds that are subsequently converted to the target molecule through cyclization and functional group modifications .
Análisis De Reacciones Químicas
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is a key component in the development of antiviral drugs, such as those targeting RNA viruses.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to target dysregulated signaling pathways in cancer cells .
Comparación Con Compuestos Similares
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid can be compared with other similar compounds, such as:
Avapritinib: A kinase inhibitor that also contains a pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a similar heterocyclic structure.
Brivanib Alaninate: An antitumorigenic drug that features a pyrrolo[2,1-f][1,2,4]triazine moiety.
These compounds share structural similarities but differ in their specific applications and molecular targets, highlighting the versatility and uniqueness of the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-5-8-3-2-7(4-9(13)14)12(8)11-6/h2-3,5H,4H2,1H3,(H,13,14) |
Clave InChI |
KPUAZWHLIQIRKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=CC=C2CC(=O)O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)
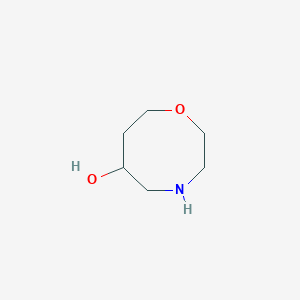
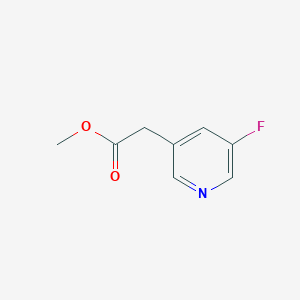
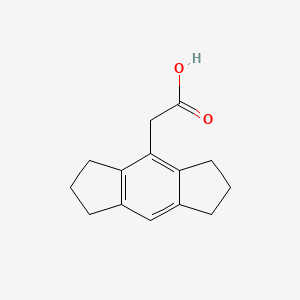
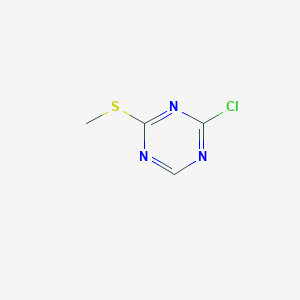
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)

